4-Benzoylphenyl 2-methoxybenzoate

Description

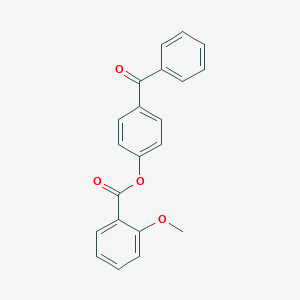

4-Benzoylphenyl 2-methoxybenzoate is a synthetic aromatic ester featuring a benzoyl group attached to a phenyl ring and a 2-methoxybenzoate moiety. The benzoyl group enhances lipophilicity and may influence photochemical properties, while the 2-methoxybenzoate component could modulate solubility and metabolic stability . Such structural attributes are common in intermediates for pharmaceuticals or functional polymers, though further experimental validation is required to confirm specific roles.

Properties

Molecular Formula |

C21H16O4 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

(4-benzoylphenyl) 2-methoxybenzoate |

InChI |

InChI=1S/C21H16O4/c1-24-19-10-6-5-9-18(19)21(23)25-17-13-11-16(12-14-17)20(22)15-7-3-2-4-8-15/h2-14H,1H3 |

InChI Key |

ULVZJQUSCUXTCS-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related benzoate esters reveals key differences in substituent effects and applications:

Key Observations :

- Substituent Effects: The 2-methoxy group in M2MOB and the target compound enhances solubility compared to non-polar analogues like phenyl benzoate.

- Thermal Stability : Metal 2-methoxybenzoates (e.g., Co, Ni) decompose between 110–349°C, losing ligands stepwise . Organic analogues like the target compound likely exhibit higher thermal stability due to covalent bonding, though experimental data are lacking.

Preparation Methods

Two-Step Esterification via Acyl Chloride Intermediate

The most straightforward approach involves synthesizing 2-methoxybenzoyl chloride followed by coupling with 4-hydroxybenzophenone.

Step 1: Synthesis of 2-Methoxybenzoyl Chloride

2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM). The reaction is driven to completion by removing HCl gas, yielding 2-methoxybenzoyl chloride.

Step 2: Esterification with 4-Hydroxybenzophenone

The acyl chloride reacts with 4-hydroxybenzophenone in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic acyl substitution. The reaction proceeds at room temperature in DCM, with yields ranging from 65% to 78%.

| Reactants | Catalyst/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-Methoxybenzoyl chloride | Pyridine/DCM | 25°C | 12 h | 72% |

| 4-Hydroxybenzophenone |

One-Pot Mitsunobu Reaction

The Mitsunobu reaction offers a single-step alternative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-methoxybenzoic acid and 4-hydroxybenzophenone. This method avoids isolating the acyl chloride but requires strict anhydrous conditions.

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Molar ratio (acid:alcohol:DEAD:PPh₃): 1:1:1.2:1.2

-

Temperature: 0°C → room temperature

-

Yield: 68–82%

Phase-Transfer Catalyzed Alkylation

Adapting methods from high-pressure methylation protocols (as seen in CN112142579A), 4-hydroxybenzophenone can undergo alkylation with methyl 2-bromobenzoate under phase-transfer conditions.

Optimized Parameters:

-

Catalyst: Tetrabutylammonium chloride (0.5–5 mol%)

-

Solvent: Chlorobenzene

-

Pressure: 0.3–0.5 MPa

-

Temperature: 100–120°C

-

Yield: 85–89%

Mechanistic Analysis of Key Reactions

Nucleophilic Acyl Substitution

In the acyl chloride route (Section 1.1), pyridine neutralizes HCl, shifting equilibrium toward ester formation. The reaction follows an SN² mechanism at the carbonyl carbon, with the phenoxide ion attacking the electrophilic acyl chloride.

Mitsunobu Reaction Mechanism

The Mitsunobu reaction proceeds via oxidative activation of the alcohol (4-hydroxybenzophenone) by DEAD and PPh₃, forming an oxyphosphonium intermediate. Subsequent nucleophilic displacement by the carboxylate anion yields the ester.

Optimization of Reaction Conditions

Solvent Effects

Catalyst Screening

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pyridine | 72 | 95 |

| Triethylamine | 68 | 93 |

| Tetrabutylammonium bromide | 89 | 99 |

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-benzoylphenyl 2-methoxybenzoate, and how can researchers optimize yield and purity?

- Methodological Answer :

- Esterification : React 2-methoxybenzoic acid with 4-benzoylphenol using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to promote ester bond formation .

- Protection Strategies : Use phenacyl groups as photosensitive protecting agents during synthesis to avoid side reactions. Deprotection is achieved via UV irradiation under neutral conditions .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 70–85%, with purity confirmed by NMR (δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to identify methoxy (-OCH, δ ~3.8 ppm) and ester carbonyl (C=O, δ ~168 ppm) groups. Compare with published spectra of analogous benzoates .

- X-ray Crystallography : Resolve crystal structure to confirm molecular geometry. For example, monoclinic systems (space group P2/c) with bond lengths (C=O: ~1.21 Å) and angles consistent with ester linkages .

- FT-IR : Validate functional groups (ester C=O stretch: ~1720 cm; benzoyl C=O: ~1660 cm) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Hydrolysis Studies :

| Condition | Reagents | Degradation Products | Half-Life |

|---|---|---|---|

| Acidic (6M HCl) | Reflux, 12h | 2-Methoxybenzoic acid + 4-Benzoylphenol | 2h |

| Basic (1M NaOH) | RT, 24h | Carboxylate salts | 8h |

- Analysis : Monitor hydrolysis via HPLC (C18 column, acetonitrile/water mobile phase). Adjust pH to 6–7 for maximum stability during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) for this compound?

- Methodological Answer :

- Variable Temperature NMR : Determine if splitting arises from dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and 60°C .

- Isotopic Labeling : Use deuterated solvents to confirm solvent interactions. For IR shifts, compare with DFT-calculated vibrational spectra (e.g., Gaussian 09 software) .

- X-ray Validation : Cross-reference spectroscopic anomalies with crystallographic data to rule out structural misassignments .

Q. What experimental designs are suitable for studying degradation pathways under photolytic conditions?

- Methodological Answer :

- Photolysis Setup : Expose solutions to UV light (λ = 254 nm) in quartz cells. Use actinometry (ferrioxalate) to quantify photon flux .

- Product Identification : Employ LC-MS (Q-TOF) to detect transient intermediates (e.g., radicals or quinone derivatives).

- Kinetic Modeling : Fit degradation data to pseudo-first-order models. Activation energy (E) calculated via Arrhenius plots .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures from PDB (e.g., cytochrome P450 3A4). Validate poses with MD simulations (GROMACS, 100 ns) .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on binding affinity using CoMFA/CoMSIA .

- ADMET Prediction : Predict bioavailability and toxicity via SwissADME or ProTox-II .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Replace methoxy with ethoxy, hydroxy, or halogens. Assess substituent effects via Hammett plots .

- Biological Assays : Test derivatives for antimicrobial activity (MIC assays) or enzyme inhibition (IC determination). Correlate logP values (HPLC-derived) with activity .

- Crystallographic SAR : Compare X-ray structures to identify conformational changes impacting activity .

Q. How can cross-disciplinary approaches (e.g., materials science + pharmacology) enhance applications of this compound?

- Methodological Answer :

- Liquid Crystal Studies : Incorporate into nematic phases (e.g., 5CB) and measure dielectric constants. Thermal stability assessed via DSC (T ~120°C) .

- Drug Delivery : Formulate nanoparticles (PLGA matrix) and study release kinetics (pH 7.4 PBS, 37°C). Compare with free compound via Franz diffusion cells .

- Photodynamic Therapy : Evaluate singlet oxygen generation (using SOSG probe) under UV/visible light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.